A Comprehensive Technical Guide to 3-(3-Chlorophenyl)-1H-pyrazole-4-carbaldehyde
A Comprehensive Technical Guide to 3-(3-Chlorophenyl)-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Foreword
The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically significant drugs. Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of pharmacological activity. Within this privileged class of heterocycles, 3-(3-Chlorophenyl)-1H-pyrazole-4-carbaldehyde emerges as a pivotal building block, offering a gateway to a diverse array of complex molecules with therapeutic potential. The strategic placement of the chlorophenyl and carbaldehyde functionalities provides synthetic handles for elaboration, making it a molecule of considerable interest for drug discovery and materials science. This in-depth technical guide serves as a comprehensive resource for researchers, providing critical information on its synthesis, characterization, reactivity, and applications.
Compound Identification and Physicochemical Properties
CAS Number: 681260-24-2[1][2][3][4][5]
Molecular Formula: C₁₀H₇ClN₂O
Molecular Weight: 206.63 g/mol
Structure:
Caption: Chemical structure of 3-(3-Chlorophenyl)-1H-pyrazole-4-carbaldehyde.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Appearance | White to off-white solid | |
| Melting Point | 99-101 °C (for the N-phenyl analog) | [6] |
| Solubility | Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | |
| Boiling Point | Not available |
Synthesis and Purification
The most prevalent and efficient method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction .[7][8][9][10] This reaction introduces a formyl group onto an electron-rich heterocyclic ring. The synthesis of 3-(3-Chlorophenyl)-1H-pyrazole-4-carbaldehyde can be envisioned through the formylation of 3-(3-chlorophenyl)-1H-pyrazole.
Synthetic Workflow
The synthesis can be approached in two main stages: the formation of the pyrazole core followed by the Vilsmeier-Haack formylation.
Caption: Synthetic workflow for 3-(3-Chlorophenyl)-1H-pyrazole-4-carbaldehyde.
Detailed Experimental Protocol (Prophetic)
This protocol is based on established procedures for the Vilsmeier-Haack formylation of pyrazoles and may require optimization.
Step 1: Synthesis of 3-(3-Chlorophenyl)-1H-pyrazole
-
To a solution of 3-chloroacetophenone (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents).
-
Add a catalytic amount of a suitable acid (e.g., acetic acid or hydrochloric acid).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 3-(3-chlorophenyl)-1H-pyrazole.
Step 2: Vilsmeier-Haack Formylation
-
In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF, 5 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 2 equivalents) dropwise to the DMF with constant stirring. The formation of the Vilsmeier reagent is exothermic.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.
-
Dissolve 3-(3-chlorophenyl)-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8.
-
The product, 3-(3-Chlorophenyl)-1H-pyrazole-4-carbaldehyde, will precipitate out of the solution.
-
Collect the solid by filtration, wash thoroughly with cold water, and dry.
Purification
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford the pure 3-(3-Chlorophenyl)-1H-pyrazole-4-carbaldehyde. Column chromatography on silica gel may also be employed if further purification is required.
Spectroscopic Characterization
The following data is for the closely related analog, 3-(3-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde , and is expected to be a strong predictor for the title compound, particularly for the signals corresponding to the 3-(3-chlorophenyl)pyrazole moiety.[6]
Table 2: Spectroscopic Data for 3-(3-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
| Technique | Observed Signals (δ in ppm, J in Hz) |
| ¹H NMR (300 MHz, CDCl₃) | 10.03 (s, 1H, CHO), 8.53 (s, 1H, H-5 pyrazole), 7.88 (s, 1H, H-2 of 3-ClPh), 7.78 (m, 2H, N-Ph), 7.75 (m, 1H, H-6 of 3-ClPh), 7.51 (m, 2H, N-Ph), 7.43 (m, 1H, H-5 of 3-ClPh), 7.42 (m, 1H, H-4 of 3-ClPh), 7.40 (m, 1H, N-Ph). |
| ¹³C NMR (75 MHz, CDCl₃) | 184.5 (CHO), 152.9 (C-3 pyrazole), 138.8 (N-Ph C-1), 134.6 (C-3 of 3-ClPh), 133.0 (C-1 of 3-ClPh), 131.8 (C-5 pyrazole), 129.9 (C-5 of 3-ClPh), 129.7 (N-Ph C-3,5), 129.3 (C-4 of 3-ClPh), 128.8 (C-2 of 3-ClPh), 128.1 (N-Ph C-4), 127.1 (C-6 of 3-ClPh), 122.5 (C-4 pyrazole), 119.7 (N-Ph C-2,6). |
| IR (ν_max, cm⁻¹) | 3113 (C-H aromatic), 1683 (C=O aldehyde), 759, 747, 687 (C-H bending). |
| Mass Spec. (m/z) | 285/283 ([M+H]⁺, 37/100). |
Note: For the N-unsubstituted 3-(3-Chlorophenyl)-1H-pyrazole-4-carbaldehyde, the signals for the N-phenyl group will be absent. A broad singlet corresponding to the N-H proton of the pyrazole ring is expected in the ¹H NMR spectrum, typically downfield.
Reactivity and Synthetic Applications
The chemical reactivity of 3-(3-Chlorophenyl)-1H-pyrazole-4-carbaldehyde is dominated by the aldehyde functionality and the pyrazole ring system.
Reactions of the Aldehyde Group
The carbaldehyde group is a versatile functional handle for a wide range of chemical transformations:
-
Oxidation: Can be readily oxidized to the corresponding carboxylic acid, 3-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid, using standard oxidizing agents like potassium permanganate or Jones reagent.
-
Reduction: Can be reduced to the corresponding alcohol, (3-(3-chlorophenyl)-1H-pyrazol-4-yl)methanol, using reducing agents such as sodium borohydride.
-
Condensation Reactions: The aldehyde undergoes condensation with various nucleophiles, including amines, hydrazines, and active methylene compounds, to form imines (Schiff bases), hydrazones, and chalcone-type structures, respectively. These reactions are fundamental in building molecular complexity.
-
Wittig Reaction: Reacts with phosphorus ylides to form alkenes, providing a route to vinyl-substituted pyrazoles.
Caption: Key reactions of the aldehyde group in 3-(3-Chlorophenyl)-1H-pyrazole-4-carbaldehyde.
Reactions of the Pyrazole Ring
The pyrazole ring is relatively stable due to its aromatic character. However, the N-H proton can be substituted, allowing for the introduction of various groups at the N-1 position. This is a common strategy to modulate the biological activity and physicochemical properties of pyrazole-based compounds.
Applications in Drug Discovery and Materials Science
Pyrazole-4-carbaldehydes are valuable intermediates in the synthesis of a wide range of biologically active molecules. The pyrazole core is a well-established pharmacophore found in numerous approved drugs.
-
Anti-inflammatory Agents: Pyrazole derivatives are known to exhibit potent anti-inflammatory properties, with some acting as selective COX-2 inhibitors.
-
Antimicrobial and Antifungal Agents: The pyrazole nucleus is present in various compounds with demonstrated activity against a range of bacteria and fungi.
-
Anticancer Agents: Many pyrazole-containing compounds have been investigated for their potential as anticancer agents, targeting various signaling pathways involved in cell proliferation and survival.
-
Agrochemicals: The structural features of pyrazoles have been exploited in the development of herbicides and insecticides.[11]
-
Materials Science: The rigid, planar structure of the pyrazole ring makes it an attractive component for the design of organic light-emitting diodes (OLEDs), fluorescent probes, and other functional materials.
Safety and Handling
As with any chemical compound, 3-(3-Chlorophenyl)-1H-pyrazole-4-carbaldehyde should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
3-(3-Chlorophenyl)-1H-pyrazole-4-carbaldehyde is a versatile and valuable building block in synthetic organic and medicinal chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction and the reactivity of its functional groups provide a robust platform for the development of novel compounds with a wide range of potential applications. This guide provides a foundational understanding of this important molecule, empowering researchers to explore its full potential in their scientific endeavors.
References
-
Arbačiauskienė, E., Martynaitis, V., Krikštolaitytė, S., Holzer, W., & Šačkus, A. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(xi), 1-21. [Link]
-
Atmiya University. (n.d.). Chapter 5: Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Retrieved January 17, 2026, from [Link]
-
Yang, C., et al. (2012). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 17(9), 10614-10626. [Link]
-
The Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. Retrieved January 17, 2026, from [Link]
-
Shetty, P., et al. (2011). 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 23(11), 5036-5038. [Link]
-
Journal of Advanced Scientific Research. (2021). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved January 17, 2026, from [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (n.d.). Facile, Stepwise and Diversity Oriented Synthesis of 3-(2-Oxo-2H-Chromen-3-yl)-1-Phenyl. Retrieved January 17, 2026, from [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. echemi.com [echemi.com]
- 3. 1020052-19-0|(3-(4-Chlorophenyl)-1H-pyrazol-4-yl)methanamine|BLD Pharm [bldpharm.com]
- 4. 681260-24-2|3-(3-Chlorophenyl)-1H-pyrazole-4-carbaldehyde|BLD Pharm [bldpharm.com]
- 5. 199682-74-1|5-(2-Chlorophenyl)-1H-pyrazole-4-carbaldehyde|BLD Pharm [bldpharm.com]
- 6. epubl.ktu.edu [epubl.ktu.edu]
- 7. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 8. asianpubs.org [asianpubs.org]
- 9. ijpcbs.com [ijpcbs.com]
- 10. jocpr.com [jocpr.com]
- 11. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
